H-Trp-Lys-Tyr-Met-Val-Met-NH2

Description

Contextualization within Bioactive Peptides

H-Trp-Lys-Tyr-Met-Val-Met-NH2 is a synthetic bioactive peptide, a class of molecules that elicit specific biological responses. Bioactive peptides are typically short chains of amino acids that can interact with and modulate physiological processes. Within this broad category, this compound is recognized as a potent chemoattractant peptide, meaning it can stimulate the directional movement of cells. frontiersin.orgnih.gov Its bioactivity stems from its ability to bind to and activate a specific family of cell surface receptors known as Formyl Peptide Receptors (FPRs). nih.govnih.gov These receptors are a key component of the innate immune system, primarily expressed on the surface of leukocytes such as neutrophils and monocytes. frontiersin.orgnih.gov

The interaction of this peptide with FPRs triggers a cascade of intracellular signaling events, leading to various cellular responses, including chemotaxis, the release of inflammatory mediators, and the production of reactive oxygen species (ROS) to combat pathogens. frontiersin.orgnih.gov The specificity and potency of this compound make it a valuable subject of study within the realm of bioactive peptides and immunology.

Discovery and Initial Characterization as a Formyl Peptide Receptor Agonist

The discovery of related hexapeptides arose from the screening of synthetic peptide libraries. frontiersin.org One such peptide, Trp-Lys-Tyr-Met-Val-D-Met-NH2 (WKYMVm), was identified as a potent activator of Formyl Peptide Receptors. frontiersin.orgnih.gov Subsequent research characterized the L-conformer, this compound (WKYMVM), and its interaction with the FPR family. nih.gov

Initial characterization revealed that this compound is a selective agonist for two members of the formyl peptide receptor family: Formyl Peptide Receptor-Like 1 (FPRL1), also known as FPR2, and Formyl Peptide Receptor-Like 2 (FPRL2), also known as FPR3. nih.govtocris.comhongtide.com Unlike its D-amino acid counterpart (WKYMVm), which can activate all three human FPRs, the L-conformer exclusively activates FPRL1 and FPRL2. nih.govhongtide.com

Studies using human leukemia cell lines (HL-60) transfected to express specific FPRs were instrumental in this characterization. nih.gov These experiments demonstrated that this compound induces calcium mobilization, a key step in cellular activation, in cells expressing either FPRL1 or FPRL2. nih.gov The potency of this activation was quantified by determining the half-maximal effective concentration (EC50), which is a measure of the peptide's concentration required to elicit a half-maximal response.

| Receptor | EC50 (nM) |

|---|---|

| FPRL1 (FPR2) | 2 |

| FPRL2 (FPR3) | 80 |

Further characterization showed that this compound could induce the migration (chemotaxis) of cells expressing FPRL2 at nanomolar concentrations. nih.gov Binding assays also confirmed the interaction of the peptide with these receptors. nih.gov

Significance as a Research Probe for Formyl Peptide Receptor Biology

The specificity and potent agonistic activity of this compound make it an invaluable research probe for dissecting the biology of Formyl Peptide Receptors, particularly FPRL1 and FPRL2. aai.org Its ability to selectively activate these two receptors allows researchers to investigate their distinct and overlapping functions in various cell types.

As a research tool, this compound has been employed to:

Elucidate Signaling Pathways: By stimulating cells with this peptide, researchers can trace the downstream signaling cascades initiated by FPRL1 and FPRL2 activation. Studies have shown that its binding leads to the activation of key signaling molecules such as Phospholipase C (PLC), Protein Kinase C (PKC), and the PI3K/Akt pathway. frontiersin.orgnih.gov For instance, in septic mouse models, the peptide was found to stimulate emergency granulopoiesis (the rapid production of granulocytes) via a PLC-dependent mechanism. nih.gov

Investigate Leukocyte Function: The peptide is used to study a range of leukocyte effector functions. It has been shown to activate neutrophils through FPRL1, leading to responses such as the production of superoxide (B77818), a key component of the bactericidal activity of these immune cells. nih.govaai.org In monocytes, it induces chemotactic migration and the activation of NADPH oxidase, which is crucial for generating ROS. nih.gov

Differentiate Receptor Roles: The differential activation of FPRs by this compound and its D-Met counterpart (WKYMVm) provides a powerful means to distinguish the specific roles of each receptor. For example, by comparing the cellular responses to both peptides, scientists can infer the contribution of FPR1 versus FPRL1/FPRL2 in a particular biological process. nih.gov

Study Receptor Trafficking: The peptide has been used to study receptor internalization, a process where the receptor is moved from the cell surface into the interior of the cell after being activated by an agonist. Both FPRL1 and FPRL2 have been shown to be internalized upon binding to this compound. nih.gov

Structure

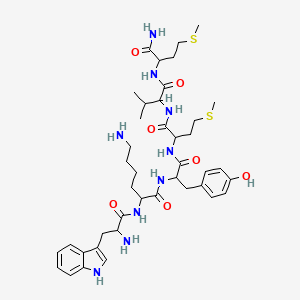

2D Structure

Properties

IUPAC Name |

6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H61N9O7S2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBGOORJEKQQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H61N9O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

856.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formyl Peptide Receptor Fpr System and H Trp Lys Tyr Met Val Met Nh2 Agonism

Overview of the Formyl Peptide Receptor Family

The formyl peptide receptors (FPRs) are a group of G protein-coupled receptors (GPCRs) that play a significant role in chemotaxis and the immune response. wikipedia.orgcreative-biolabs.com These receptors are primarily expressed on mammalian phagocytic leukocytes and are crucial for host defense and inflammation. doi.org They were initially identified by their capacity to recognize and bind N-formyl peptides, such as N-formylmethionine, which are produced during the degradation of bacterial or host cell mitochondrial proteins. wikipedia.orgnih.gov This recognition allows immune cells to migrate toward sites of infection or tissue damage. nih.gov The FPR family is characterized by its seven hydrophobic transmembrane domains, a structural hallmark of GPCRs. wikipedia.org Beyond initiating inflammatory responses, the functions of these receptors can also include dampening and resolving inflammation. creative-biolabs.com

In humans, the formyl peptide receptor family consists of three members: FPR1, FPR2, and FPR3, each encoded by a distinct gene located on chromosome 19. wikipedia.orgfrontiersin.org

FPR1 : This was the first receptor identified in the family and is considered the high-affinity receptor for many N-formyl peptides, including the classic bacterial peptide N-formyl-Met-Leu-Phe (fMLF). nih.govfrontiersin.org Activation of FPR1 on myeloid cells like neutrophils triggers a cascade of signaling events that lead to cell migration, phagocytosis, and the release of inflammatory mediators. nih.gov

FPR2 : Also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the Lipoxin A4 Receptor (ALX), FPR2 shares 69% of its amino acid sequence with FPR1. doi.orgfrontiersin.org However, it functions as a low-affinity receptor for fMLF. doi.org FPR2 is notable for its promiscuity, as it recognizes a wide and structurally diverse array of ligands beyond formyl peptides. nih.gov These include the anti-inflammatory lipid mediator lipoxin A4, serum amyloid A (SAA), and various synthetic peptides. nih.govmdpi.com This wide range of ligands means FPR2 can mediate both pro-inflammatory and anti-inflammatory responses. nih.gov

The FPR family in mice is more extensive than in humans, with several identified homologs. The most studied are mFpr1 and mFpr2.

mFpr1 : This receptor is considered the murine ortholog of human FPR1. nih.gov However, it displays a lower affinity for the prototypical agonist fMLF compared to its human counterpart. Despite this, mFpr1 responds effectively to other N-formylated peptides derived from bacteria like Listeria monocytogenes and host mitochondria. nih.gov Mice lacking the mFpr1 receptor show increased susceptibility to certain bacterial infections, highlighting its role in host defense. nih.gov

mFpr2 : This receptor is the murine homolog of human FPR2. nih.gov Similar to human FPR2, mFpr2 generally shows a low affinity for N-formyl peptides but is activated by other ligands, including serum amyloid A and certain synthetic peptides. ed.ac.uk The functional relationship is complex, as mFpr2 has also been suggested to act as a counterpart for both human FPR2 and FPR3. nih.gov Studies involving mice deficient in mFpr2 have demonstrated its critical role in the progression of allergic airway inflammation and other immune responses. nih.gov

H-Trp-Lys-Tyr-Met-Val-Met-NH2 Receptor Binding Profile

The synthetic hexapeptide this compound (also known as WKYMVM) is an agonist for specific members of the formyl peptide receptor family. labnet.es Its interaction with these receptors is highly dependent on its chemical structure, particularly the stereochemistry of its amino acid residues.

Research using transfected cell lines that individually express human FPR subtypes has clarified the specific binding profile of this compound. Studies measuring calcium flux following receptor activation show that this peptide, which contains all L-conformation amino acids, exclusively activates FPR2 (FPRL1) and FPR3 (FPRL2). nih.gov It does not demonstrate agonistic activity towards the FPR1 receptor. nih.gov

The potency of this compound differs between the two receptors it activates. It is a highly potent agonist for FPR2, with a half-maximal effective concentration (EC50) for calcium mobilization in the low nanomolar range. Its potency at the FPR3 receptor is considerably lower. nih.gov

| Receptor Subtype | Agonist | EC50 for Calcium Mobilization (nM) |

|---|---|---|

| FPR1 | This compound | No Activation |

| FPR2 (FPRL1) | This compound | 2 |

| FPR3 (FPRL2) | This compound | 80 |

Data derived from studies on HL-60 cells transfected with individual FPR subtypes. nih.gov

The specificity of the WKYMVM peptide for FPR subtypes is dramatically altered by a single stereoisomeric change in its C-terminal amino acid. When the final L-Methionine is replaced with its stereoisomer, D-Methionine, the resulting peptide is H-Trp-Lys-Tyr-Met-Val-d-Met-NH2 (WKYMVm). nih.gov This modification significantly enhances its biological activity and broadens its receptor activation profile. mdpi.com

Unlike the all-L conformer, WKYMVm is a strong activator for all three human FPR subtypes: FPR1, FPR2, and FPR3. nih.govmdpi.com The D-methionine conformer is an exceptionally potent agonist for FPR2, capable of activating the receptor at picomolar concentrations. mdpi.com This demonstrates that the stereochemistry of the C-terminal residue is a critical determinant of both the potency and the specificity of ligand binding across the FPR family.

| Peptide Conformer | FPR1 Activation | FPR2 (FPRL1) Activation | FPR3 (FPRL2) Activation |

|---|---|---|---|

| H-Trp-Lys-Tyr-Met-Val-Met-NH2 (L-Met) | No | Yes | Yes |

| H-Trp-Lys-Tyr-Met-Val-d-Met-NH2 (D-Met) | Yes | Yes | Yes |

Summary of receptor activation by the L- and D-methionine stereoisomers of the hexapeptide. nih.govmdpi.com

Ligand-Receptor Activation Dynamics

The binding of an agonist like this compound to its target receptors initiates a series of downstream cellular events. Upon activation by either the L-methionine (WKYMVM) or D-methionine (WKYMVm) conformer, both the FPR2 and FPR3 receptors are internalized from the cell surface. nih.gov

Interestingly, the two stereoisomers appear to induce different conformational changes in the receptors. Metabolic labeling experiments have revealed that FPR2 is differentially phosphorylated depending on whether it is activated by the L- or D-conformer of the peptide. nih.gov This suggests that while both peptides can activate the receptor, the precise nature of the ligand-receptor interaction and the subsequent intracellular signaling may differ. In contrast to FPR2, the FPR3 receptor was found to be phosphorylated even in the absence of an agonist and was not evenly distributed in the plasma membrane of unstimulated cells, indicating distinct basal regulatory mechanisms for this receptor subtype. nih.gov In neutrophils, which express both FPR1 and FPR2, the D-methionine version of the peptide (WKYMVm) preferentially signals through FPR2. nih.gov Only when the signaling from FPR2 is blocked does the peptide "switch" to activating the cell via the FPR1 receptor, highlighting a hierarchy in receptor utilization. nih.gov

Agonist-Induced Receptor Phosphorylation

The binding of this compound (WKYMVM) to formyl peptide receptors initiates a series of intracellular events, a crucial one being the phosphorylation of the receptor itself and downstream signaling molecules. This phosphorylation is a key mechanism for signal transduction and regulation of cellular responses.

Metabolic labeling studies have revealed that upon agonist binding, FPRL1 (FPR2) undergoes phosphorylation. nih.gov Interestingly, the phosphorylation pattern of FPRL1 differs depending on the specific conformer of the agonist, suggesting that different ligand-induced receptor conformations can lead to distinct signaling outcomes. nih.gov In contrast, FPRL2 (FPR3) appears to be constitutively phosphorylated even in the absence of an agonist. nih.gov

The activation of FPRs by WKYMVm triggers the phosphorylation of several intracellular signaling molecules. frontiersin.org This includes the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the phosphorylation of key kinases such as extracellular regulated protein kinases (ERK), protein kinase C (PKC), and p38 mitogen-activated protein kinase (p38 MAPK). frontiersin.org For instance, in monocytes, WKYMVm stimulates phospholipase D (PLD) activity through PKC, which in turn promotes intracellular calcium mobilization and the formation of superoxide (B77818) anions. frontiersin.org

Furthermore, the stimulation of FPRL1 by a related peptide, WKYMVm (Trp-Lys-Tyr-Met-Val-D-Met), has been shown to cause serine phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. nih.gov This process is dependent on the activation of phospholipase D (PLD) and the subsequent activation of the extracellular signal-regulated kinase (ERK). nih.gov The serine phosphorylation of STAT3, in this context, can inhibit its tyrosine phosphorylation and subsequent nuclear translocation, which is typically induced by other stimuli like hydrogen peroxide. nih.gov

Table 1: Kinases Activated by this compound Agonism

| Kinase | Downstream Effect |

|---|---|

| Extracellular Regulated Protein Kinases (ERK) | Required for STAT3 serine phosphorylation. nih.gov |

| Protein Kinase C (PKC) | Activates phospholipase D (PLD) and is involved in superoxide production. frontiersin.org |

| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | Involved in the inflammatory signaling cascade. frontiersin.org |

| Phosphatidylinositol 3-kinase (PI3K)/Akt | A key cell survival and proliferation pathway. frontiersin.org |

Mechanisms of Receptor Internalization

Upon binding of the agonist this compound, both FPRL1 (FPR2) and FPRL2 (FPR3) undergo internalization. nih.gov This process of receptor endocytosis is a critical mechanism for the desensitization of the cellular response to the agonist, preventing overstimulation and allowing the cell to reset for subsequent stimuli. While both receptors are internalized, the study that identified this phenomenon did not delve into the specific molecular machinery driving the internalization process for each receptor subtype in response to this particular peptide. It is a common feature of G protein-coupled receptors that agonist-induced phosphorylation can serve as a signal for the recruitment of arrestin proteins, which then mediate the clathrin-dependent endocytosis of the receptor. However, the specific involvement of this pathway for FPRL1 and FPRL2 in response to this compound requires further detailed investigation.

Receptor Switch Phenomena Upon Differential Signaling Inhibition

A fascinating aspect of this compound agonism is the "receptor switch" phenomenon observed in cells that co-express multiple formyl peptide receptor subtypes, such as human neutrophils which express both FPR and FPRL1. nih.gov In these cells, the hexapeptide WKYMVm (a closely related D-amino acid variant of this compound) preferentially activates neutrophils through FPRL1. nih.gov This is evidenced by the fact that the cellular response, such as the release of superoxide, is not affected by a specific FPR antagonist. nih.gov

However, when signaling through FPRL1 is blocked, a receptor switch occurs, and the signal is instead transduced through FPR. nih.gov This switch can be induced by different inhibitory mechanisms:

Intracellular Signaling Inhibition: A cell-permeable peptide that inhibits the FPRL1 signaling pathway from within the cell also induces this receptor switch. This inhibitor blocks the FPRL1-mediated response but not the FPR-mediated response, and in its presence, the cellular activation becomes sensitive to FPR antagonists. nih.gov

This phenomenon highlights the plasticity of cellular signaling in response to a single agonist and has significant implications for the interpretation of studies using receptor antagonists or other "silencing technologies." nih.gov It suggests a hierarchical or preferential signaling pathway that can be rerouted when the primary pathway is unavailable.

Table 2: Receptor Usage in Neutrophils in Response to WKYMVm

| Condition | Active Receptor | Effect of FPR Antagonist | Effect of FPRL1 Antagonist |

|---|---|---|---|

| Uninhibited | FPRL1 | No effect | Partial inhibition |

| FPRL1 Antagonist Present | FPR | Inhibition of remaining activity | - |

| Intracellular FPRL1 Signaling Inhibitor Present | FPR | Inhibition | - |

Molecular and Cellular Mechanisms of H Trp Lys Tyr Met Val Met Nh2 Action

G Protein-Coupled Receptor Signaling Cascade Initiation

The biological activity of H-Trp-Lys-Tyr-Met-Val-Met-NH2 is primarily initiated through its binding to a specific family of G protein-coupled receptors (GPCRs), namely the formyl peptide receptors (FPRs). mdpi.comnih.gov This peptide is a selective agonist for formyl peptide receptor-like 1 (FPRL1) and formyl peptide receptor-like 2 (FPRL2). nih.govhongtide.com In contrast to its D-methionine counterpart (WKYMVm), which can activate FPR, FPRL1, and FPRL2, this compound exclusively targets FPRL1 and FPRL2. nih.govhongtide.com

Upon binding, the peptide induces a conformational change in the receptor, which in turn activates associated heterotrimeric G proteins. capes.gov.br The primary G proteins coupled to these receptors are of the Gi family, which are sensitive to pertussis toxin (PTX). nih.gov This is evidenced by the observation that the peptide-induced stimulation of phosphoinositide hydrolysis is sensitive to PTX. nih.gov The activation of the G protein involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit, leading to the dissociation of the Gαi subunit from the Gβγ dimer. capes.gov.br Both the Gαi and Gβγ subunits are then free to interact with and modulate the activity of downstream effector enzymes, thereby initiating a complex network of intracellular signaling pathways. capes.gov.br

Intracellular Signaling Pathways Activation

The dissociation of the G protein subunits triggers a variety of intracellular signaling cascades that ultimately mediate the cellular responses to this compound. These pathways include the activation of phospholipase C, the PI3K/Akt/mTOR pathway, the MAPK pathway, protein kinase C, and the regulation of Rho family GTPases.

Phospholipase C (PLC)-Mediated Signaling and Intracellular Calcium Mobilization

A key event following the activation of FPRL1 by this compound is the stimulation of phosphoinositide-specific phospholipase C (PLC). researchgate.netscienceopen.com Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, which functions as an intracellular calcium store. scienceopen.com This binding triggers the release of stored Ca2+ into the cytosol, leading to a rapid and transient increase in the intracellular calcium concentration. researchgate.netscienceopen.com This mobilization of intracellular calcium is a critical signaling event that contributes to various cellular processes. genscript.com The half-maximal effective concentrations (EC50) for calcium mobilization by this compound in HL-60 cells transfected with FPRL1 and FPRL2 have been determined to be 2 nM and 80 nM, respectively. nih.gov

It has also been suggested that lysophosphatidic acid (LPA) may mediate the peptide-induced Ca2+ influx, a process that appears to be independent of PLC activation. nih.gov

Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway Activation

The peptide this compound is a potent activator of the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. frontiersin.org The activation of PI3K can be initiated by the Gβγ subunits of the dissociated G protein. nih.gov PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B).

The recruitment of Akt to the plasma membrane allows for its phosphorylation and activation by other kinases. Once activated, Akt can phosphorylate a multitude of downstream targets, thereby regulating cellular processes such as cell survival, proliferation, and metabolism. frontiersin.org Research has shown that the activation of the mitogen-activated protein kinase (MAPK) cascade by this peptide is dependent on PI3K. nih.gov The specific involvement of mTOR, a downstream effector of Akt, in the signaling of this compound is an area of ongoing research.

Table 1: Key Findings on PI3K/Akt Pathway Activation by this compound

| Finding | Cell Type | Implication | Reference(s) |

|---|---|---|---|

| Peptide-stimulated ERK1 activation is strongly inhibited by PI3K inhibitors (wortmannin and LY294002). | U937 cells | PI3K is a crucial upstream component of the ERK activation cascade induced by the peptide. | nih.gov |

| The peptide activates the PI3K/Akt pathway. | Various | This activation is central to many of the peptide's biological effects. | frontiersin.org |

| PI3Kγ is activated by the peptide through FPR1 and FPR2. | Immune cells | This leads to the activation of PKC and subsequent superoxide (B77818) production. | nih.gov |

Mitogen-Activated Protein Kinase (MAPK) Pathway: Extracellular Signal-Regulated Kinase (ERK) Activation

The mitogen-activated protein kinase (MAPK) pathway is another significant signaling cascade activated by this compound. unina.it A key component of this pathway is the extracellular signal-regulated kinase (ERK), which is rapidly and transiently activated upon peptide stimulation. nih.gov In human histiocytic lymphoma U937 cells, ERK1 activation peaks at 5 minutes and returns to basal levels within 30 minutes. nih.gov

The activation of ERK by this peptide is a multi-step process that involves upstream kinases. The signaling is initiated by G-protein activation and proceeds through a PI3K-dependent mechanism. nih.gov This pathway also involves the activation of Ras and subsequently Raf-1 (p74Raf-1), which then phosphorylates and activates MEK (MAPK/ERK kinase), the direct upstream kinase of ERK. nih.gov This G-protein/PI3K/Ras/Raf-1/MEK/ERK signaling axis plays a vital role in mediating the peptide's effects on cell proliferation and other cellular functions. nih.gov

Protein Kinase C (PKC) Activation

Protein Kinase C (PKC) is another important downstream effector in the signaling of this compound. frontiersin.org As mentioned earlier, the hydrolysis of PIP2 by PLC produces diacylglycerol (DAG) in addition to IP3. nih.gov DAG, in conjunction with the increased intracellular calcium concentration, leads to the activation of conventional and novel PKC isoforms. genscript.com

Activated PKC can then phosphorylate a wide array of cellular proteins, thereby influencing diverse cellular responses. In the mouse dendritic cell line DC2.4, this compound has been shown to stimulate the activation of phospholipase D (PLD) through a mechanism that involves both calcium increase and PKC activation. genscript.com However, it is noteworthy that in U937 cells, the peptide-induced ERK1 activation appears to be independent of PKC activation. nih.gov This suggests that the role of PKC in the peptide's signaling can be cell-type specific.

Rho Family GTPase Regulation

The Rho family of small GTPases, which includes RhoA, Rac, and Cdc42, are key regulators of the actin cytoskeleton and are involved in cell migration and phagocytosis. gu.se this compound has been shown to regulate the activity of these GTPases. genscript.com

In human monocytes, the peptide induces chemotaxis, and this process is dependent on the activation of RhoA. nih.gov Treatment of monocytes with the peptide leads to the translocation of RhoA from the cytosol to the membrane, which is indicative of its activation. nih.gov This activation of RhoA is crucial for the cytoskeletal rearrangements required for directed cell movement. nih.gov

Table 2: Summary of Intracellular Signaling Pathways Activated by this compound

| Pathway | Key Mediators | Primary Downstream Effects | Reference(s) |

|---|---|---|---|

| Phospholipase C (PLC) | IP3, DAG | Intracellular calcium mobilization, PKC activation | researchgate.netscienceopen.comnih.gov |

| PI3K/Akt/mTOR | PI3K, Akt | Cell survival, proliferation, upstream of MAPK activation | nih.govfrontiersin.org |

| MAPK/ERK | Ras, Raf-1, MEK, ERK | Cell proliferation, regulation of gene expression | nih.govunina.it |

| Protein Kinase C (PKC) | DAG, Ca2+ | PLD activation, cell-type specific responses | genscript.comfrontiersin.org |

| Rho Family GTPases | RhoA | Regulation of actin cytoskeleton, chemotaxis | nih.govnih.gov |

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| WKYMVM / this compound | L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl-L-methioninamide |

| WKYMVm | Trp-Lys-Tyr-Met-Val-d-Met-NH2 |

| PTX | Pertussis Toxin |

| GDP | Guanosine Diphosphate |

| GTP | Guanosine Triphosphate |

| PLC | Phospholipase C |

| PIP2 | Phosphatidylinositol 4,5-bisphosphate |

| IP3 | Inositol 1,4,5-trisphosphate |

| DAG | Diacylglycerol |

| LPA | Lysophosphatidic Acid |

| PI3K | Phosphoinositide 3-Kinase |

| PIP3 | Phosphatidylinositol 3,4,5-trisphosphate |

| Akt | Protein Kinase B |

| mTOR | Mammalian Target of Rapamycin |

| MAPK | Mitogen-Activated Protein Kinase |

| ERK | Extracellular Signal-Regulated Kinase |

| MEK | MAPK/ERK Kinase |

| PKC | Protein Kinase C |

| PLD | Phospholipase D |

Downstream Cellular Responses in Immune Cells

This compound is a potent stimulus for the production of reactive oxygen species (ROS) in phagocytic cells, a critical component of the innate immune response for killing pathogens. capes.gov.brnih.gov This process is primarily achieved through the activation of the NADPH oxidase enzyme complex. capes.gov.brgu.senih.gov

In neutrophils, WKYMVM induces a robust respiratory burst, comparable to that triggered by the classical bacterial-derived peptide f-Met-Leu-Phe (fMLF). capes.gov.brnih.gov The activation of NADPH oxidase by WKYMVM in these cells is mediated through FPRL1. capes.gov.br Studies have shown that while WKYMVM can bind to both FPR and FPRL1, the subsequent ROS production is insensitive to antagonists that specifically block FPR, indicating a preferential signaling pathway through FPRL1. nih.gov The signaling cascade involves the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium. nih.gov

In monocytes, WKYMVM also stimulates superoxide generation, contributing to their bactericidal activity. nih.gov This activation of NADPH oxidase in monocytes involves both cytosolic phospholipase A2 (cPLA2) and phospholipase D1 (PLD1). nih.gov

The ability of WKYMVM to induce ROS generation is a key element of its pro-inflammatory and immune-stimulatory functions. frontiersin.org Research has also indicated a role for this ROS generation in the transactivation of other receptor systems, such as the c-Met receptor in prostate epithelial cells, highlighting the broader implications of WKYMVM-induced NADPH oxidase activation beyond direct microbial killing. nih.gov

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Generation

| Cell Type | Receptor(s) Involved | Key Signaling Molecules | Outcome | Reference(s) |

|---|---|---|---|---|

| Neutrophils | FPRL1 | Phospholipase C, Calcium | Superoxide production (respiratory burst) | capes.gov.brnih.govnih.gov |

| Monocytes | FPRs | cPLA2, PLD1 | Superoxide production | nih.gov |

| Fibroblasts (SSc) | FPRs | uPAR, Integrins, MAPK/ERK | Increased ROS levels | frontiersin.org |

| Prostate Epithelial Cells | FPR2 | c-Met | NADPH oxidase-dependent superoxide generation | nih.gov |

This compound acts as a potent chemoattractant, inducing the directed migration of various leukocyte populations to sites of inflammation. This is a fundamental aspect of its role in the immune response. nih.govresearchgate.net

Neutrophils: WKYMVM is a powerful chemoattractant for neutrophils, with a potency even greater than the well-known bacterial peptide fMLF. nih.gov This chemotactic activity is primarily mediated through the formyl peptide receptor-like 1 (FPRL1). nih.govcapes.gov.br The peptide can induce neutrophil migration at nanomolar concentrations. nih.gov

Monocytes: Monocytes, which express FPR, FPRL1, and FPRL2, also exhibit a strong chemotactic response to WKYMVM. nih.govnih.gov The peptide stimulates the tyrosine phosphorylation of proteins like focal adhesion kinase (p125FAK) and proline-rich tyrosine kinase 2 (Pyk2), which facilitates their migration. nih.gov

Dendritic Cells (DCs): WKYMVM serves as a chemoattractant for immature dendritic cells. novoprolabs.comrupress.org This migration is crucial for the initiation of adaptive immune responses, as DCs capture antigens in the periphery and migrate to lymph nodes to present them to T cells. The chemotactic effect on DCs is mediated through both FPR and FPRL2. novoprolabs.com

Eosinophils: The peptide also induces chemotaxis in eosinophils, another important granulocyte involved in allergic responses and defense against parasites. researchgate.net This response is mediated through the formyl peptide receptor (FPR). researchgate.net

The ability of WKYMVM to attract a diverse range of leukocytes underscores its significance as a broad-spectrum immune-stimulatory agent. frontiersin.orgresearchgate.net

Table 2: Chemotactic Response of Leukocytes to this compound

| Leukocyte Subtype | Receptor(s) Implicated | Key Findings | Reference(s) |

|---|---|---|---|

| Neutrophils | FPRL1 | More potent than fMLF in inducing chemotaxis. | nih.govcapes.gov.brnih.gov |

| Monocytes | FPR, FPRL1, FPRL2 | Induces migration via tyrosine phosphorylation of FAK and Pyk2. | nih.govnih.gov |

| Dendritic Cells (immature) | FPR, FPRL2 | Chemoattracts DCs, facilitating antigen presentation. | novoprolabs.comrupress.org |

| Eosinophils | FPR | Induces chemotactic migration. | researchgate.net |

This compound has been shown to modulate the phagocytic activity of immune cells, particularly dendritic cells (DCs). novoprolabs.comnih.govgenscript.com Phagocytosis is a critical process by which cells engulf and digest cellular debris, pathogens, and apoptotic cells.

In the mouse dendritic cell line DC2.4, WKYMVM stimulates phagocytic activity. nih.govgenscript.com This stimulation is dependent on the activation of phospholipase D (PLD). The enzymatic product of PLD, phosphatidic acid, was shown to enhance phagocytosis in these cells. nih.gov The effect of WKYMVM on phagocytosis in DC2.4 cells is mediated through the formyl peptide receptor (FPR) family, as these cells express at least two members, FPR1 and FPR2. nih.gov

Furthermore, in human monocyte-derived dendritic cells, WKYMVM was found to increase phagocytic activity. researchgate.net This enhancement of phagocytosis by WKYMVM suggests a role in augmenting the antigen uptake capacity of DCs, which is a crucial first step in the initiation of adaptive immunity.

Table 3: Modulation of Phagocytic Activity by this compound

| Cell Type | Key Signaling Pathway | Outcome | Reference(s) |

|---|---|---|---|

| Mouse Dendritic Cells (DC2.4) | Phospholipase D (PLD) activation | Stimulation of phagocytic activity | nih.govgenscript.com |

| Human Monocyte-Derived Dendritic Cells | Not specified | Increased phagocytic activity | researchgate.net |

This compound exerts complex immunomodulatory effects by influencing cytokine production in immune cells. frontiersin.org The specific outcome can vary depending on the context and the presence of other stimuli.

In human monocyte-derived dendritic cells (DCs), WKYMVM has been shown to inhibit the lipopolysaccharide (LPS)-induced production of IL-12. researchgate.net IL-12 is a key cytokine that promotes the development of T helper 1 (Th1) cells, which are crucial for cell-mediated immunity. This inhibition of IL-12 production occurs at the transcriptional level. researchgate.net This effect is mediated through both formyl peptide receptor (FPR) and FPR-like 2 (FPRL2). researchgate.net

This dual role, either suppressing or promoting cytokine production depending on the cellular context, highlights the nuanced immunomodulatory capabilities of WKYMVM. frontiersin.org

This compound can trigger the degranulation of certain immune cells, a process involving the release of pre-formed effector molecules stored in granules.

In neutrophils, WKYMVM is a potent inducer of degranulation, leading to the mobilization of complement receptor 3 (CR3) from secretory vesicles to the cell surface. nih.govresearchgate.net This is a key step in enhancing the adhesive and phagocytic capabilities of neutrophils. The degranulation in neutrophils is preferentially mediated through formyl peptide receptor-like 1 (FPRL1). researchgate.net

However, the effect of WKYMVM on degranulation is cell-type specific. In contrast to its action on neutrophils, WKYMVM does not induce the release of granule constituents from eosinophils. researchgate.net Specifically, it does not trigger the release of eosinophil cationic protein, eosinophil peroxidase, or interleukin-5 from stimulated eosinophils. researchgate.net This differential effect on granulocyte degranulation highlights the specific signaling pathways activated by WKYMVM in different immune cell populations.

Table 4: Regulation of Immune Cell Degranulation by this compound

| Immune Cell Type | Receptor Implicated | Effect on Degranulation | Specific Granule Constituents Released | Reference(s) |

|---|---|---|---|---|

| Neutrophils | FPRL1 | Induces degranulation | Complement receptor 3 (CR3) | nih.govresearchgate.net |

| Eosinophils | Not specified | Does not mobilize granule constituents | None (Eosinophil cationic protein, eosinophil peroxidase, IL-5 not released) | researchgate.net |

This compound has been shown to modulate the function of other chemokine receptors, specifically CCR5 and CXCR4, which are crucial for the migration of various immune cells and also serve as co-receptors for HIV entry into cells. frontiersin.org

Activation of formyl peptide receptor-like 1 (FPRL1) in monocytes by synthetic peptides, including those related to WKYMVM, can lead to the downregulation of cell surface expression of CCR5 and CXCR4. nih.govmdpi.com This effect is dependent on protein kinase C (PKC). mdpi.com By reducing the surface levels of these receptors, WKYMVM can desensitize the cells to their respective chemokine ligands and potentially inhibit HIV infection of monocytes. frontiersin.orgmdpi.com This cross-regulatory mechanism, where the activation of one receptor family influences the function of another, demonstrates a sophisticated level of control in immune cell trafficking and function.

Structure Activity Relationship Sar and Analogue Design of H Trp Lys Tyr Met Val Met Nh2

Identification of Critical Amino Acid Residues for Receptor Agonism

The specific sequence and conformation of amino acid residues in WKYMVM are critical determinants of its ability to bind to and activate FPRs. The most striking example of this is the stereochemistry of the C-terminal methionine residue. The L-conformer of this peptide, H-Trp-Lys-Tyr-Met-Val-Met-NH2 (WKYMVM), exclusively activates FPRL1 (FPR2) and FPRL2 (FPR3). nih.govhongtide.com In contrast, its D-amino acid epimer, H-Trp-Lys-Tyr-Met-Val-D-Met-NH2 (WKYMVm), is a pan-FPR agonist, activating FPR1, FPRL1, and FPRL2. nih.govcapes.gov.br

This stark difference in receptor activation profiles, stemming from a single stereochemical change at the sixth amino acid position, underscores the critical role of this residue's spatial orientation. The D-methionine in WKYMVm allows for a conformational fit into the binding pocket of FPR1, a receptor that the L-methionine version (WKYMVM) cannot activate. This highlights the C-terminal methionine as a "switch" residue that dictates the breadth of receptor agonism across the FPR family.

Impact of Peptide Modifications (e.g., Truncations, Amino Acid Substitutions) on Receptor Selectivity and Potency

Peptide modifications, particularly amino acid substitutions, have a profound impact on the receptor selectivity and potency of the WKYMVM scaffold. As established, the substitution of the L-methionine at position 6 with a D-methionine (creating WKYMVm) dramatically expands its receptor activity to include FPR1. nih.govcapes.gov.br

This modification also significantly alters the potency at the shared receptor targets, FPRL1 and FPRL2. The D-conformer, WKYMVm, is substantially more potent than the L-conformer, WKYMVM, at activating these receptors. For instance, in studies using transfected HL-60 cells to measure calcium mobilization, WKYMVm demonstrated a half-maximal effective concentration (EC50) of 75 pM for FPRL1 and 3 nM for FPRL2. nih.gov The L-conformer, WKYMVM, was less potent, with EC50 values of 2 nM for FPRL1 and 80 nM for FPRL2. nih.gov This indicates that even for the commonly targeted receptors, the D-isomer induces a more potent response at lower concentrations.

Metabolic labeling experiments have revealed that the L- and D-conformers induce different conformational changes in FPRL1, as evidenced by differential phosphorylation patterns upon binding. nih.gov This suggests that the two peptides, despite their minimal structural difference, engage with the receptor in distinct ways, leading to varied signaling outcomes.

| Peptide | Receptor Target(s) | EC50 (Calcium Mobilization) |

| This compound (WKYMVM) | FPRL1 (FPR2), FPRL2 (FPR3) | FPRL1: 2 nM, FPRL2: 80 nM nih.gov |

| H-Trp-Lys-Tyr-Met-Val-D-Met-NH2 (WKYMVm) | FPR1, FPRL1 (FPR2), FPRL2 (FPR3) | FPRL1: 75 pM, FPRL2: 3 nM nih.gov |

Data sourced from studies on transfected HL-60 cells.

Comparative Analysis with Other Synthetic and Endogenous FPR Ligands, Agonists, and Antagonists

The activity of WKYMVM is best understood in comparison to the diverse array of other molecules that interact with the FPR family. These receptors are known for their promiscuity, binding to a wide range of ligands from different origins. aai.org

Endogenous Ligands : The FPR family recognizes peptides and lipids derived from host sources, often associated with inflammation and disease. mdpi.com

fMLF (N-formylmethionyl-leucyl-phenylalanine) : This prototypical bacterial and mitochondrial peptide is a potent agonist for FPR1. mdpi.com Unlike WKYMVM, which does not activate FPR1, fMLF is a key initiator of pro-inflammatory responses through this receptor. biorxiv.org

Lipoxin A4 (LXA4) : This endogenous lipid mediator is an agonist for FPRL1 (also known as the ALX/FPR2 receptor) and is generally associated with the resolution of inflammation. nih.gov While both WKYMVM and LXA4 act on the same receptor, they can trigger differential signaling pathways. For example, WKYMVM induces superoxide (B77818) generation in neutrophils via FPRL1, whereas LXA4 does not, highlighting the concept of biased agonism where different ligands for the same receptor elicit unique cellular responses. nih.gov

Serum Amyloid A (SAA) : This acute-phase protein is an endogenous agonist for FPRL1 and typically promotes pro-inflammatory responses. nih.govmdpi.com

Annexin A1 (ANXA1) : This protein and its N-terminal peptides can act as agonists at FPR family receptors, exhibiting dual pro-inflammatory and anti-inflammatory roles depending on concentration. mdpi.com

Synthetic Ligands : Besides the WKYMVM series, numerous other synthetic ligands have been developed.

MMK-1 : This synthetic peptide is an FPRL1-selective agonist. aai.orgbiorxiv.org

Quin-C7 : This quinazolinone derivative is a specific antagonist for FPRL1 (FPR2), capable of inhibiting receptor activity without demonstrating agonist activity itself. mdpi.com

Cyclosporin H : This cyclic peptide is a potent antagonist of FPR1. mdpi.com

| Ligand | Type | Primary Receptor Target(s) | General Function |

| WKYMVM | Synthetic Peptide Agonist | FPRL1, FPRL2 hongtide.com | Agonist |

| WKYMVm | Synthetic Peptide Agonist | FPR1, FPRL1, FPRL2 nih.gov | Potent Agonist |

| fMLF | Endogenous Peptide Agonist | FPR1 mdpi.com | Pro-inflammatory Agonist |

| Lipoxin A4 (LXA4) | Endogenous Lipid Agonist | FPRL1 nih.gov | Pro-resolving Agonist |

| Serum Amyloid A (SAA) | Endogenous Protein Agonist | FPRL1 mdpi.com | Pro-inflammatory Agonist |

| Quin-C7 | Synthetic Antagonist | FPRL1 mdpi.com | Selective Antagonist |

| Cyclosporin H | Natural/Synthetic Antagonist | FPR1 mdpi.com | Antagonist |

Computational Modeling Approaches for SAR Elucidation and Rational Design of this compound Analogs

The development of potent and selective FPR modulators relies heavily on understanding the structure-activity relationships (SAR) of lead compounds like WKYMVM. Computational modeling has become an indispensable tool in this process. mdpi.com These approaches allow researchers to hypothesize how ligands interact with their receptors on a molecular level, guiding the rational design of new analogues with improved properties. mdpi.comlambris.com

Techniques such as molecular docking and the analysis of biophysical properties like electrostatic surfaces can provide insights into the putative binding modes of peptides within the receptor's pocket. acs.orgscispace.com For example, modeling can help explain why the stereochemistry of the C-terminal methionine in WKYMVM versus WKYMVm results in differential receptor activation. By simulating the fit of both conformers into homology models of FPR1 and FPRL1, researchers can identify key interactions or steric hindrances that govern selectivity. acs.org

This rational design process, aided by computational analysis, is more efficient than traditional screening of random libraries, although both approaches have proven successful in identifying novel ligands. mdpi.comscispace.com The insights gained from SAR studies and computational modeling facilitate a hypothesis-driven approach to designing new peptide analogues. acs.org

Development of Novel Selective FPR Modulators Based on the this compound Scaffold

The WKYMVM peptide and its D-conformer serve as an exemplary scaffold for the development of novel and selective FPR modulators. The discovery that a single amino acid modification can switch receptor selectivity from dual (FPRL1/FPRL2) to pan-FPR agonism provides a powerful starting point for further refinement. nih.govhongtide.com

Building on this scaffold, medicinal chemists can introduce further modifications to fine-tune activity. This can include:

Systematic Amino Acid Scans : Replacing each amino acid in the sequence one by one (e.g., with alanine) to determine its contribution to binding and activation. aai.orgnih.gov

Incorporation of Unnatural Amino Acids : Introducing non-proteinogenic amino acids to enhance stability against proteases or to probe interactions within the receptor binding site. rsc.orgacs.org

Peptide Truncation or Extension : Creating shorter or longer versions of the peptide to identify the minimal active sequence or to add new interaction points. aai.orgnih.gov

Through such strategies, the WKYMVM scaffold can be systematically optimized to generate new chemical entities with tailored pharmacological profiles, such as highly potent and selective agonists for a single FPR subtype or biased agonists that selectively activate specific downstream signaling pathways. nih.govtandfonline.com This approach is fundamental to creating next-generation therapeutics that can precisely modulate the complex signaling of the formyl peptide receptor system.

Advanced Research Methodologies and Experimental Models in H Trp Lys Tyr Met Val Met Nh2 Studies

In Vitro Functional Assays

Functional assays are crucial for quantifying the cellular responses elicited by H-Trp-Lys-Tyr-Met-Val-Met-NH2. These methods measure key events in leukocyte activation, from initial signal transduction to complex physiological responses like chemotaxis and oxidative burst.

Activation of G protein-coupled receptors, such as the FPRs, by ligands like this compound typically initiates a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). This calcium flux is a critical second messenger in signal transduction and serves as a primary indicator of receptor activation. This response is commonly measured using fluorescent Ca2+ indicators, such as Fluo-3 and Fluo-4, which exhibit a significant increase in fluorescence intensity upon binding to Ca2+. thermofisher.com The change in fluorescence can be monitored in real-time using fluorometric plate readers or visualized with confocal microscopy.

Studies utilizing these techniques have been instrumental in defining the receptor specificity of this compound and its D-methionine stereoisomer (Trp-Lys-Tyr-Met-Val-d-Met-NH2). By measuring calcium mobilization in HL-60 cells engineered to express single FPR subtypes, researchers have determined the peptide's potency at each receptor. For instance, the L-conformer, this compound, exclusively activates FPRL1 and FPRL2, while the D-conformer can activate FPR, FPRL1, and FPRL2. nih.gov The peptide's stimulation of intracellular calcium release has been shown to be sensitive to pertussis toxin, confirming the involvement of G-proteins in the signaling pathway. nih.gov

Table 1: Potency of this compound Analogs in Calcium Mobilization Assays EC50 (Half-maximal effective concentration) values for inducing calcium flux in transfected HL-60 cells.

| Peptide Analog | Target Receptor | EC50 Value | Reference |

|---|---|---|---|

| This compound (L-conformer) | FPRL1 | 2 nM | nih.gov |

| This compound (L-conformer) | FPRL2 | 80 nM | nih.gov |

| Trp-Lys-Tyr-Met-Val-d-Met-NH2 (D-conformer) | FPR | ~25 nM | nih.gov |

| Trp-Lys-Tyr-Met-Val-d-Met-NH2 (D-conformer) | FPRL1 | ~75 pM | nih.govnih.gov |

| Trp-Lys-Tyr-Met-Val-d-Met-NH2 (D-conformer) | FPRL2 | 3 nM | nih.gov |

Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental function of immune cells. Assays measuring this process are vital for evaluating the chemoattractant properties of peptides like this compound. nih.gov

The Transwell assay, or Boyden chamber assay, utilizes a permeable membrane insert to create two compartments. Cells are placed in the upper chamber, and the test compound is placed in the lower chamber. The migration of cells through the pores of the membrane toward the chemoattractant is quantified after a specific incubation period. The pore size of the membrane is a critical parameter, selected to be large enough for active migration but too small for passive falling of cells.

The under-agarose assay provides a method for visualizing and quantifying cell migration in a two-dimensional environment. In this technique, a layer of agarose (B213101) gel is poured into a dish, and wells are cut into the gel. Cells are placed in one well, and the chemoattractant is placed in another. As the peptide diffuses through the agarose, it creates a stable chemical gradient, and the migration of cells towards the gradient can be observed directly by microscopy and analyzed for parameters like speed and directionality. nih.govnih.gov Studies have confirmed that this compound and its analogs induce chemotaxis in phagocytic leukocytes and can be used to assess the functionality of specific receptors, such as FPRL2 expressed in HL-60 cells. nih.govnih.govmdpi.com

A key function of activated phagocytes is the production of reactive oxygen species (ROS) via the NADPH oxidase enzyme complex, a process known as the oxidative or respiratory burst. nih.gov The generation of superoxide (B77818) anion (O₂⁻), the primary product of this complex, can be measured with high sensitivity using luminol-enhanced chemiluminescence. nih.gov

In this assay, luminol (B1675438) acts as a probe that, upon oxidation by ROS, emits light (chemiluminescence). The reaction is significantly enhanced by the presence of a peroxidase, such as horseradish peroxidase (HRP) or the myeloperoxidase (MPO) naturally released by neutrophils. nih.gov The light emission is measured over time in a luminometer, providing a real-time kinetic profile of superoxide production. Studies have shown that this assay primarily detects the superoxide anion. nih.govnih.gov This method has been employed to demonstrate that this compound analogs trigger the release of superoxide from neutrophils, confirming the peptide's ability to induce this critical effector function. nih.gov

Radioligand Binding Assays for Receptor Affinity and Ligand Displacement

Radioligand binding assays are fundamental in determining the affinity of this compound for its receptors and in characterizing its binding properties. These assays typically involve the use of a radioactively or fluorescently labeled form of the ligand to quantify its interaction with the receptor.

One common approach is the use of radioiodinated this compound, specifically with Iodine-125 (¹²⁵I-WKYMVm). In a study utilizing IMR90 human fibroblasts, which express the formyl peptide receptor-like 1 (FPRL1 or FPR2), incubation with ¹²⁵I-WKYMVm allowed for the determination of specific binding. By performing saturation binding experiments, where increasing concentrations of the radioligand are added to the cells, the equilibrium dissociation constant (Kd) and the receptor density (Bmax) can be calculated. For IMR90 cells, the analysis of binding data predicted a Kd of 155.99 nM and a receptor density of approximately 16,200 molecules per cell. researchgate.net Ligand displacement assays are a variation where a constant concentration of the radioligand is used, and increasing concentrations of an unlabeled competitor ligand (in this case, unlabeled this compound or other potential ligands) are added. This allows for the determination of the competitor's binding affinity (Ki).

Fluorescently labeled ligands are also employed in competitive binding assays. For instance, WKYMVm-FITC, a fluorescein (B123965) isothiocyanate-conjugated form of the peptide, has been used to assess the binding affinity of other compounds to human FPR1. In this setup, cells expressing the receptor are incubated with a fixed concentration of WKYMVm-FITC and varying concentrations of the test compound. The ability of the test compound to displace the fluorescent ligand is measured, and from this, the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined. nih.gov

The affinity of this compound for different formyl peptide receptors has been quantified through various functional assays that are reliant on initial receptor binding. The half-maximal effective concentration (EC50) is a common measure of a ligand's potency in inducing a cellular response, which is directly related to its binding affinity.

| Receptor | Parameter | Value | Cell Line/System |

|---|---|---|---|

| FPR2 (FPRL1) | EC50 | 75 pM | Immune cells (for Ca²+ mobilization) |

| FPR3 (FPRL2) | EC50 | 3 nM | Immune cells (for Ca²+ mobilization) |

| FPR2 (FPRL1) | Kd | 155.99 nM | IMR90 human fibroblasts |

Biochemical and Molecular Biology Techniques

Receptor phosphorylation is a critical step in the regulation of G protein-coupled receptor (GPCR) signaling and desensitization. Metabolic labeling is a powerful technique to directly assess the phosphorylation status of a receptor in response to agonist stimulation. This method involves incubating cells with a radioactive phosphate (B84403) source, typically [³²P]orthophosphoric acid, which is incorporated into the cellular ATP pool.

In studies investigating the phosphorylation of FPR2 and the related FPR3, HEK293T cells expressing these receptors are metabolically labeled with [³²P]orthophosphoric acid. Following the labeling period, the cells are stimulated with this compound (WKYMVm). The receptor protein is then immunoprecipitated from the cell lysate using a specific antibody. The immunoprecipitated receptor is subsequently resolved by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and the incorporated radioactivity is visualized and quantified using autoradiography or phosphorimaging. This technique has revealed that while FPR3 exhibits a basal level of phosphorylation in the absence of an agonist, the phosphorylation of FPR2 is induced upon stimulation with WKYMVm. nih.gov

Western blotting is an indispensable technique for investigating the intracellular signaling cascades activated by this compound binding to its receptors. This method allows for the detection and quantification of specific proteins, particularly the phosphorylated (activated) forms of signaling molecules.

The general procedure involves treating cells with this compound for various time points or at different concentrations. The cells are then lysed to extract the total protein content. The protein lysates are separated by size using SDS-PAGE and transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is then incubated with primary antibodies that specifically recognize the total protein of interest or its phosphorylated form. Subsequently, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added. The binding of the secondary antibody is detected by a chemiluminescent or fluorescent substrate, and the resulting signal is captured and quantified.

Studies have extensively used Western blotting to demonstrate that this compound stimulates the phosphorylation of several key downstream signaling proteins, including:

Mitogen-Activated Protein Kinases (MAPKs): Increased phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), p38 MAPK, and c-Jun N-terminal Kinase (JNK) has been observed in various cell types, including neutrophils and endothelial cells, following stimulation with the peptide. researchgate.net

Akt (Protein Kinase B): The phosphorylation of Akt, a crucial mediator of cell survival and metabolism, is also induced by this compound. nih.gov

Other signaling molecules: Phosphorylation of STAT3, p47phox (a component of the NADPH oxidase complex), and various other signaling intermediates has been documented, providing insights into the diverse cellular responses elicited by this peptide. frontiersin.orgnih.gov

In Silico Approaches: Homology Modeling and Molecular Docking for Ligand-Receptor Interactions

In silico methods, such as homology modeling and molecular docking, are powerful computational tools used to predict and analyze the three-dimensional structure of the ligand-receptor complex, even in the absence of an experimentally determined structure.

Initially, homology modeling was employed to build theoretical structures of the formyl peptide receptors, as their crystal structures were not available. These models were typically based on the known crystal structures of other related GPCRs, such as CXCR4. nih.gov These models provided the first structural insights into the putative binding pocket of the receptors and allowed for initial docking simulations of ligands like this compound.

A significant advancement in the field was the determination of the crystal structure of human FPR2 in a complex with this compound (PDB ID: 6LW5) at a resolution of 2.8 Å. nih.govrcsb.org This experimentally determined structure provides a high-resolution view of the ligand-receptor interactions and serves as a much more accurate template for molecular docking studies.

Broader Immunological and Physiological Implications of H Trp Lys Tyr Met Val Met Nh2 Agonism Non Clinical Focus

Role in Innate Immune Responses and Host Defense Mechanisms

The innate immune system forms the first line of defense against invading pathogens, and the activation of phagocytic cells is a cornerstone of this response. H-Trp-Lys-Tyr-Met-Val-Met-NH2 plays a significant role in orchestrating innate immunity by directly modulating the function of key myeloid cells, including neutrophils, monocytes, and macrophages. nih.govshewaya.com

Neutrophil and Monocyte Activation: this compound is a powerful chemoattractant for neutrophils and monocytes, guiding them to sites of infection and inflammation. nih.govrndsystems.com Upon binding to FPRs on these cells, it triggers a cascade of intracellular signaling events, including calcium mobilization and the activation of phospholipase C (PLC) and protein kinase C (PKC). nih.govnih.gov This signaling leads to several key host defense functions:

Chemotaxis: The peptide induces directed cell migration, a crucial step for immune cells to reach pathogens. nih.govscienceopen.com

Bactericidal Activity: It enhances the capacity of neutrophils and monocytes to kill bacteria by stimulating the production of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, through the activation of NADPH oxidase. nih.govfrontiersin.orgmdpi.com

Degranulation: The peptide promotes the release of antimicrobial proteins and enzymes stored in the granules of these cells. nih.gov

Emergency Granulopoiesis: In systemic infections like sepsis, the demand for neutrophils can outstrip the available supply. This compound has been shown to stimulate "emergency granulopoiesis," the rapid generation of new neutrophils from hematopoietic progenitor cells in the bone marrow. nih.gov This process is mediated through FPR2 and involves the activation of phospholipase C, ensuring a sufficient number of neutrophils are available to combat the infection. nih.gov

Macrophage and Natural Killer (NK) Cell Modulation: The peptide also influences other crucial cells of the innate immune system. It can regulate the number and polarization of macrophages, which are vital for phagocytosis, antigen presentation, and tissue repair. nih.govdovepress.com Furthermore, this compound enhances the activation and chemotaxis of Natural Killer (NK) cells, which are important for eliminating virally infected cells and tumor cells. nih.gov

| Immune Cell Type | Primary Receptor(s) | Key Functions Stimulated |

|---|---|---|

| Neutrophils | FPR1, FPR2 | Chemotaxis, ROS Production, Degranulation, Bactericidal Activity, Emergency Granulopoiesis Support nih.govfrontiersin.orgnih.gov |

| Monocytes | FPR1, FPR2, FPR3 | Chemotaxis, ROS Production, Bactericidal Activity, Survival Promotion nih.govnih.govrndsystems.com |

| Macrophages | FPR2 | Regulation of Polarization (e.g., M2 phenotype), Cytokine Secretion, Phagocytosis nih.govdovepress.com |

| Natural Killer (NK) Cells | FPRs | Chemotaxis, Activation, Cytolytic Activity, IFN-γ Production nih.gov |

Contribution to Inflammatory Processes and Resolution Phases

Inflammation is a double-edged sword: essential for clearing pathogens and initiating repair, but damaging if uncontrolled. This compound exhibits a complex, dual role in modulating the inflammatory cascade, contributing to both the initial response and the subsequent transition to resolution and healing. frontiersin.orgmdpi.com

Initially, by recruiting and activating neutrophils and monocytes, the peptide contributes to the acute pro-inflammatory phase necessary for host defense. nih.gov However, its sustained action through FPR2 is predominantly associated with anti-inflammatory and pro-resolving effects. frontiersin.org Research has shown that the peptide can modulate the production of cytokines, key signaling molecules that orchestrate inflammation. frontiersin.orgscienceopen.com It often leads to a decrease in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, while simultaneously upregulating anti-inflammatory cytokines like IL-10 and transforming growth factor-beta (TGF-β). frontiersin.orgdovepress.com

Furthermore, this compound promotes the polarization of macrophages towards an M2 phenotype. dovepress.com Unlike the pro-inflammatory M1 macrophages, M2 macrophages are involved in dampening inflammation, clearing cellular debris, and promoting tissue repair and angiogenesis, thereby facilitating the resolution phase of inflammation. nih.govdovepress.com This positions FPR2 and its agonists like this compound as key players in the active process of resolving inflammation, rather than simply suppressing it. researchgate.net

Interactions with Endogenous Peptide Ligands of Formyl Peptide Receptors

The FPR family does not solely respond to synthetic peptides or bacterial products. It is also activated by a variety of host-derived, endogenous ligands that are often generated during tissue injury, inflammation, or neurodegenerative processes. nih.gov this compound, by acting on the same receptors, has significant physiological implications in contexts where these endogenous ligands are present.

Notable endogenous ligands for FPRs include:

Serum Amyloid A (SAA): An acute-phase protein whose levels rise dramatically during inflammation. SAA is a potent agonist for FPR2 and can mediate inflammatory cell migration and cytokine release. researchgate.net

Amyloid-beta (Aβ) and Prion Protein Fragments: Peptides associated with neurodegenerative diseases, such as Alzheimer's and prion diseases, can act as FPR agonists, contributing to neuroinflammation by activating microglia. nih.gov

Annexin A1: An anti-inflammatory protein that mediates its effects in part by activating FPR2. mdpi.com

The interaction between this compound and these endogenous ligands occurs at the receptor level. The peptide can compete for binding sites and may initiate signaling pathways that are similar to or distinct from those triggered by the natural ligands. This makes it a valuable tool for studying the roles of FPRs in diseases driven by these endogenous molecules and suggests a potential for therapeutic modulation of these pathways.

Mechanistic Investigations in Pre-Clinical Disease Models

The physiological effects of this compound agonism have been extensively studied in various pre-clinical models, particularly those for sepsis and conditions requiring angiogenesis.

Sepsis: Sepsis is a life-threatening condition characterized by a dysregulated host response to infection. escholarship.org In animal models of sepsis, such as cecal ligation and puncture (CLP) or lipopolysaccharide (LPS) injection, administration of this compound has demonstrated significant therapeutic effects. researchgate.net Mechanistic studies have revealed that the peptide improves survival rates by:

Enhancing Bacterial Clearance: By boosting neutrophil and monocyte bactericidal functions. frontiersin.orgnih.gov

Modulating Inflammation: By reducing the systemic surge of pro-inflammatory cytokines (the "cytokine storm") and increasing anti-inflammatory mediators. scienceopen.comnih.gov

Increasing Neutrophil Supply: By stimulating emergency granulopoiesis to counteract neutropenia. nih.gov

Restoring Vascular Function: By reversing sepsis-induced vascular hyporeactivity. nih.gov

These effects are primarily mediated through the activation of FPR2. nih.gov

Angiogenesis: Angiogenesis, the formation of new blood vessels, is critical for tissue repair, wound healing, and recovery from ischemic events. This compound has been identified as a potent pro-angiogenic agent. nih.gov In pre-clinical models of hind limb ischemia, the peptide has been shown to promote neovascularization and restore blood flow. nih.govskku.edu The underlying mechanisms include:

Direct Endothelial Cell Activation: The peptide stimulates the migration, proliferation, and tube formation of endothelial cells and endothelial colony-forming cells (ECFCs), which are crucial for building new vessels. nih.govnih.govresearchgate.net

Recruitment of Progenitor Cells: It promotes the homing of circulating progenitor cells to sites of injury, where they contribute to vascular regeneration. nih.gov

Upregulation of Growth Factors: It can increase the expression of key angiogenic factors like vascular endothelial growth factor (VEGF) and its receptors. nih.govresearchgate.net

These pro-angiogenic effects also contribute to its therapeutic potential in wound healing and bone repair. dovepress.comnih.gov

| Disease Model | Key Findings | Proposed Mechanism of Action |

|---|---|---|

| Sepsis (CLP, LPS models) | Improved survival, reduced bacterial load, modulated cytokine profile. nih.govresearchgate.net | Enhanced neutrophil bactericidal activity, stimulation of emergency granulopoiesis, anti-inflammatory cytokine shift via FPR2. nih.govscienceopen.comnih.gov |

| Hind Limb Ischemia | Increased blood perfusion, neovascularization, reduced tissue necrosis. nih.govskku.edu | Stimulation of endothelial cell migration and proliferation, homing of endothelial progenitor cells via FPR2. nih.gov |

| Ulcerative Colitis | Reduced disease severity, decreased intestinal permeability. scienceopen.com | Stimulation of colon epithelial cell proliferation, modulation of local cytokine production (decreased IL-23). scienceopen.com |

| Wound Healing / Bone Repair | Accelerated wound closure, enhanced bone regeneration. dovepress.comnih.gov | Promotion of angiogenesis, recruitment of macrophages (M2 polarization), increased production of growth factors (PDGF-BB). dovepress.comnih.gov |

Q & A

Q. Table 1: Key Characterization Techniques

| Technique | Purpose | Critical Parameters |

|---|---|---|

| HRMS | Molecular weight validation | Resolution > 20,000; calibration with ESI standards |

| 2D-NMR | Sequence confirmation | Solvent suppression; 600 MHz or higher |

| HPLC | Purity assessment | Column: C18; gradient: 5–95% ACN in 30 min |

Advanced: What experimental designs are optimal for investigating the peptide’s mechanism of action in cellular systems?

Methodological Answer:

To study bioactivity, adopt a tiered approach:

In Vitro Assays :

- Binding Affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with putative receptors. Include negative controls (scrambled-sequence peptides) .

- Cellular Uptake : Label the peptide with FITC or biotin and track internalization via fluorescence microscopy or flow cytometry. Account for potential artifacts from labeling .

In Vivo Models :

- Dose-Response Studies : Administer escalating doses in animal models (e.g., rodents) to establish therapeutic windows. Monitor biomarkers (e.g., serum cytokines) and histopathology .

Data Triangulation : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream signaling pathways. Validate hits with siRNA knockdown .

Key Consideration : Control for oxidation of methionine residues (present in the sequence) by storing peptides under inert gas and including reducing agents in buffers .

Basic: What steps ensure reproducible synthesis of this compound?

Methodological Answer:

Reproducibility hinges on:

- Solid-Phase Synthesis : Use Fmoc/t-Bu chemistry with HBTU/HOBt activation. Monitor coupling efficiency via Kaiser tests .

- Purification : Employ reverse-phase HPLC with preparative C18 columns. Validate batch consistency using retention time and MS profiles .

- Documentation : Record detailed synthesis protocols, including resin type, reaction times, and solvent ratios. Share raw data (chromatograms, spectra) in supplementary materials .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this peptide?

Methodological Answer:

Contradictions often arise from variability in:

- Experimental Conditions : Compare buffer pH, temperature, and ion concentrations across studies. For example, methionine oxidation can alter bioactivity; verify redox conditions .

- Cell Lines/Models : Test the peptide across multiple cell lines (primary vs. immortalized) to assess context-dependent effects. Use standardized viability assays (MTT, ATP luminescence) .

- Statistical Rigor : Apply meta-analysis to aggregate data. Use Fisher’s exact test for binary outcomes or random-effects models for heterogeneous datasets .

Q. Table 2: Common Sources of Variability

| Factor | Mitigation Strategy |

|---|---|

| Peptide oxidation | Store at -80°C under argon; include 0.1% TCEP in buffers |

| Cell passage number | Use low-passage cells (<20) and document culture conditions |

| Assay sensitivity | Validate with positive/negative controls in each experiment |

Advanced: What strategies optimize the peptide’s stability for long-term pharmacokinetic studies?

Methodological Answer:

- Formulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to reduce renal clearance. Measure encapsulation efficiency via dialysis .

- Metabolic Stability : Incubate with liver microsomes or plasma to identify degradation hotspots. Modify labile residues (e.g., methionine→norleucine) via site-directed mutagenesis .

- Half-Life Determination : Use LC-MS/MS to quantify peptide levels in serum over time. Fit data to a two-compartment model for pharmacokinetic parameters .

Basic: How should researchers address ethical considerations in testing this compound?

Methodological Answer:

- Institutional Approval : Secure IACUC or IRB approval for animal/human tissue studies. Justify sample sizes using power analysis .

- Data Transparency : Publish negative results to avoid publication bias. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Conflict of Interest : Disclose funding sources and affiliations in all manuscripts .

Advanced: What computational tools predict the peptide’s tertiary structure and interaction motifs?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate folding in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS. Analyze RMSD and radius of gyration for stability .

- Docking Studies : Use AutoDock Vina or HADDOCK to model interactions with receptors. Validate with mutagenesis data .

- Machine Learning : Train models on AlphaFold2 or RoseTTAFold to predict conserved binding sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.